molecular formula C16H12BrN3O2S B14936474 N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14936474
M. Wt: 390.3 g/mol
InChI Key: DOZZGMSZXXVRBI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of Substituents: The bromophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Bromination of aniline derivatives followed by methoxylation can yield the desired substituted phenyl groups.

    Coupling Reactions: The substituted phenyl groups are then coupled with the thiadiazole ring through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can modify the functional groups on the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-iodophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with an iodine atom instead of bromine.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C16H12BrN3O2S/c1-22-13-7-5-10(6-8-13)14-15(23-20-19-14)16(21)18-12-4-2-3-11(17)9-12/h2-9H,1H3,(H,18,21)

InChI Key

DOZZGMSZXXVRBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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